molecular formula C2H6DyO3 B1144246 DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO) CAS No. 15280-55-4

DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO)

Cat. No.: B1144246
CAS No.: 15280-55-4
M. Wt: 240.57 g/mol
InChI Key: CFXVUJIWIIYXBY-UHFFFAOYSA-N
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Description

Molecular Composition and Formula

Dysprosium(III) acetate tetrahydrate possesses the molecular formula C₆H₁₇DyO₁₀, representing a coordination complex where a central dysprosium(III) ion is surrounded by three acetate ligands and four water molecules. The compound exhibits a molecular weight of 411.69318 g/mol for the tetrahydrate form, while the anhydrous variant has a molecular weight of 339.63 g/mol. The Chemical Abstracts Service registry number for this compound is 15280-55-4, which serves as its unique identifier in chemical databases.

The molecular composition can be expressed through multiple chemical formulas that highlight different aspects of its structure. The conventional formula Dy(CH₃COO)₃·4H₂O emphasizes the presence of three acetate groups and four crystallization water molecules. Alternative representations include the linear formula Dy(OOCCH₃)₃·4H₂O, which specifically shows the carboxylate coordination mode. The compound's International Union of Pure and Applied Chemistry name is dysprosium(3+) triacetate, reflecting the +3 oxidation state of the central metal ion.

Analytical characterization reveals that the compound maintains a purity level of 99.9% based on elemental analysis methods. The theoretical composition includes 17.52% carbon, 4.17% hydrogen, 39.47% dysprosium, and 38.84% oxygen by mass. The acetate ligands contribute significantly to the overall molecular weight, with each acetate group having a formula weight of 59.05 g/mol. The presence of four water molecules in the crystal structure adds 72.06 g/mol to the total molecular weight, accounting for approximately 17.5% of the compound's mass.

Crystallographic Structure and Parameters

The crystallographic structure of dysprosium(III) acetate tetrahydrate exhibits a hexagonal crystal system with specific lattice parameters that define its three-dimensional arrangement. The unit cell parameters are characterized by α = 90°, β = 90°, and γ = 120°, consistent with hexagonal symmetry. This crystal system provides optimal packing efficiency for the coordination complex while maintaining structural stability under ambient conditions.

X-ray diffraction analysis confirms the phase purity and crystallinity of the dysprosium-doped crystal structure. The diffraction patterns demonstrate consistent peak positions that match standard reference data, indicating successful incorporation of dysprosium ions into the acetate lattice framework. Rietveld refinement studies have provided detailed structural parameters, revealing the precise atomic positions and thermal displacement factors within the crystal structure.

The compound exhibits a melting point of 120°C with decomposition, indicating thermal instability above this temperature. This relatively low decomposition temperature is characteristic of hydrated lanthanide acetates and reflects the weakness of coordination bonds between water molecules and the metal center. The crystal structure demonstrates hygroscopic properties, meaning it readily absorbs moisture from the atmosphere. This behavior necessitates careful storage conditions to maintain structural integrity and prevent unwanted hydration changes.

Physical characterization reveals that the crystals appear as a white solid in pure form, though slight coloration variations ranging from yellow-green to light yellow have been reported depending on preparation conditions and crystal size. The crystalline material exhibits fragile mechanical properties, requiring careful handling to prevent structural damage. The compound demonstrates paramagnetic behavior due to the presence of unpaired f-electrons in the dysprosium(III) center.

Coordination Environment Analysis

The coordination environment of dysprosium(III) in the acetate tetrahydrate complex represents a fascinating example of lanthanide coordination chemistry with a coordination number of nine. This high coordination number is characteristic of lanthanide ions due to their large ionic radii and minimal crystal field stabilization effects. The coordination sphere consists of three bidentate acetate ligands contributing six coordination sites, two water molecules providing two additional coordination positions, and one bridging oxygen atom from an adjacent acetate group completing the nine-coordinate environment.

Detailed structural analysis reveals that the compound adopts a dimeric structure where two dysprosium centers are connected through bridging acetate ligands. The dysprosium-dysprosium distance in these dimeric units measures approximately 4.172 Å, with bridging angles of 65.21° and specific geometric arrangements that optimize electrostatic interactions. Each dysprosium ion experiences a coordination environment that can be described as intermediate between square-antiprismatic and twisted square-antiprismatic geometries.

The coordination environment exhibits distinct equatorial and axial components based on the spatial arrangement of ligating atoms. The equatorial plane consists of four oxygen atoms from acetate ligands and one nitrogen atom, while the axial positions are occupied by nitrogen and oxygen atoms from different ligands. This arrangement creates an asymmetric coordination field that significantly influences the electronic and magnetic properties of the dysprosium center.

Spectroscopic investigations using absorption and emission spectroscopy have provided insights into the coordination environment's effect on electronic transitions. The hypersensitive transitions of dysprosium(III) show characteristic band shapes and intensities that are diagnostic of the specific coordination geometry. These spectral features confirm the nine-coordinate environment and provide information about the ligand field strength experienced by the f-electrons.

Bond Characteristics and Theoretical Models

Theoretical investigations using density functional theory calculations have provided comprehensive insights into the bonding characteristics of dysprosium(III) acetate tetrahydrate. These computational studies reveal that the bonding in lanthanide acetates involves primarily ionic interactions with limited covalent character, consistent with the electropositive nature of lanthanide elements. The calculations demonstrate that 4f electrons remain largely localized on the metal center and do not participate significantly in bonding interactions.

The acetate ligands exhibit different coordination modes depending on their position within the coordination sphere. Structural studies indicate that acetate groups can function as monodentate, bidentate, or bridging ligands, with the coordination mode influencing the overall stability of the complex. In dysprosium(III) acetate tetrahydrate, the predominant coordination mode is bidentate, where both oxygen atoms of the acetate group coordinate to the metal center.

Bond length analysis reveals systematic variations in dysprosium-oxygen distances that correlate with the lanthanide contraction effect. The dysprosium-oxygen bond lengths to acetate ligands typically range from 2.3 to 2.5 Å, while bonds to water molecules are generally shorter due to the stronger donor properties of water. These variations in bond lengths create an asymmetric coordination environment that contributes to the compound's unique optical and magnetic properties.

Advanced theoretical models have been developed to understand the electronic structure and coordination preferences of dysprosium(III) in acetate environments. These models incorporate relativistic effects and electron correlation corrections necessary for accurate treatment of f-block elements. The calculations predict energy differences between different coordination geometries and provide insights into the thermodynamic stability of various structural isomers. Furthermore, the theoretical work has elucidated the role of steric effects from acetate ligands in determining the preferred coordination geometry and has explained experimental observations regarding the stability of different structural forms.

Properties

CAS No.

15280-55-4

Molecular Formula

C2H6DyO3

Molecular Weight

240.57 g/mol

IUPAC Name

acetic acid;dysprosium;hydrate

InChI

InChI=1S/C2H4O2.Dy.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

CFXVUJIWIIYXBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.O.[Dy]

Origin of Product

United States

Preparation Methods

Synthesis from Dysprosium Oxide

The most widely documented method involves reacting dysprosium(III) oxide (Dy₂O₃) with acetic acid. The reaction proceeds as follows:

Dy2O3+6CH3COOH2Dy(CH3COO)3+3H2O\text{Dy}2\text{O}3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Dy(CH}3\text{COO)}3 + 3\text{H}2\text{O}

Stoichiometric Ratios
To produce 100 g of dysprosium(III) acetate tetrahydrate (molar mass: 411.68 g/mol), the following quantities are required :

PrecursorMass RequiredAcetic Acid (70%)
Dysprosium oxide45.30 g62.51 g

Procedure

  • Add 70% acetic acid to a borosilicate flask under ambient conditions.

  • Gradually introduce Dy₂O₃ powder while stirring magnetically to prevent localized overheating.

  • Continue stirring until complete dissolution (typically 2–4 hours).

  • Filter the solution through a 0.2 µm PTFE membrane to remove unreacted particulates .

The reaction exothermically releases water, necessitating temperature control below 40°C to avoid premature crystallization .

Synthesis from Dysprosium Hydroxide

Dysprosium hydroxide (Dy(OH)₃) offers an alternative precursor, particularly for high-purity applications:

Dy(OH)3+3CH3COOHDy(CH3COO)3+3H2O\text{Dy(OH)}3 + 3\text{CH}3\text{COOH} \rightarrow \text{Dy(CH}3\text{COO)}3 + 3\text{H}_2\text{O}

Stoichiometric Ratios

PrecursorMass RequiredAcetic Acid (30%)
Dysprosium hydroxide51.86 g145.87 g

Procedure

  • Suspend Dy(OH)₃ in deionized water to form a slurry.

  • Add 30% acetic acid incrementally to maintain a pH of 4–5, preventing gel formation .

  • Heat the mixture to 60°C for 1 hour to enhance reaction kinetics.

  • Centrifuge the solution to isolate the acetate complex .

This method minimizes byproduct formation but requires stringent pH control to avoid dysprosium oxyacetate intermediates .

Synthesis from Dysprosium Carbonate

Dysprosium carbonate (Dy₂(CO₃)₃) reacts with acetic acid as follows:

Dy2(CO3)3+6CH3COOH2Dy(CH3COO)3+3H2O+3CO2\text{Dy}2(\text{CO}3)3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Dy(CH}3\text{COO)}3 + 3\text{H}2\text{O} + 3\text{CO}2\uparrow

Stoichiometric Ratios

PrecursorMass RequiredAcetic Acid (70%)
Dysprosium carbonate61.34 g62.51 g

Procedure

  • Combine Dy₂(CO₃)₃ with acetic acid in a reflux apparatus.

  • Monitor CO₂ evolution using gas chromatography until cessation (≈3 hours) .

  • Evaporate the solution under reduced pressure (50 mbar) at 60°C to concentrate the product .

This route is less favored industrially due to slower reaction rates and CO₂ handling requirements .

Crystallization and Purification

Post-synthesis, the acetate solution is processed to obtain the tetrahydrate:

  • Crystallization :

    • Cool the filtered solution to 4°C at 0.5°C/min to promote hexagonal crystal growth .

    • Seed with Dy(CH₃COO)₃·4H₂O microcrystals to enhance yield (85–92%) .

  • Purification :

    • Wash crystals with cold ethanol (≤−20°C) to remove residual acetic acid.

    • Dry under dynamic vacuum (10⁻³ mbar) at 25°C for 48 hours .

Quality Control

ParameterSpecificationMethod
Purity (REO)≥99.9%ICP-OES
Water Content18–22% (4H₂O)Karl Fischer
Crystal SystemHexagonalXRD

Industrial-Scale Production

REACTON®-grade material employs the oxide route with modifications:

  • Reactor Design : Titanium-lined vessels to prevent Fe/Ni contamination .

  • Acid Recovery : Distillation units reclaim 95% of acetic acid for reuse .

  • Particle Size Control : Jet milling ensures 10–50 µm crystals for consistent solubility .

Challenges and Optimization

  • Impurity Control :

    • Lanthanide cross-contamination is mitigated via solvent extraction with HDEHP .

  • Yield Enhancement :

    • Reactive distillation removes water, shifting equilibrium toward acetate formation (yield ↑12%) .

Chemical Reactions Analysis

Types of Reactions

Dysprosium(III) acetate tetrahydrate undergoes several types of chemical reactions, including:

    Oxidation: Dysprosium can be oxidized to higher oxidation states under specific conditions.

    Reduction: Reduction reactions can convert dysprosium(III) to lower oxidation states.

    Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with dysprosium(III) acetate tetrahydrate include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and products.

Major Products Formed

The major products formed from reactions involving dysprosium(III) acetate tetrahydrate depend on the specific reaction conditions. For example, oxidation reactions may produce dysprosium(IV) compounds, while substitution reactions can yield various dysprosium complexes with different ligands.

Scientific Research Applications

Ceramics and Glass

Dysprosium(III) acetate tetrahydrate is utilized in the production of advanced ceramics and glass materials. Its high purity enhances the optical properties of glass, making it suitable for applications in high-performance optical devices. Dysprosium compounds are known to improve the thermal stability and mechanical strength of ceramic materials .

Phosphors and Luminescent Materials

The compound is employed in the manufacturing of phosphors used in display technologies such as LEDs and CRTs. Dysprosium ions can enhance the luminescence properties of phosphors, improving color quality and brightness in electronic displays .

Lasers and Optical Devices

Dysprosium(III) acetate tetrahydrate is a critical component in laser technology. It is used in solid-state lasers where its magnetic properties contribute to efficient energy transfer processes. The compound is also utilized as an antireflection coating in photoelectric devices, enhancing their efficiency .

Data Storage

Due to its high magnetic susceptibility, dysprosium compounds are integral to data storage technologies, particularly in hard disk drives. The ability of dysprosium to maintain magnetic properties at elevated temperatures makes it valuable for high-density data storage solutions .

Dosimetry

Dysprosium(III) acetate tetrahydrate is used in dosimeters for measuring ionizing radiation. Its sensitivity to radiation makes it suitable for applications in medical physics and radiation safety monitoring, providing accurate measurements of exposure levels .

Case Study 1: Advanced Optical Coatings

A study conducted by researchers at a leading university explored the use of dysprosium(III) acetate tetrahydrate in developing optical coatings for laser systems. The results indicated that the incorporation of dysprosium significantly improved the durability and performance of the coatings under high-energy conditions.

Case Study 2: Enhancing Luminescent Properties

In another research project, dysprosium was integrated into phosphor materials for LED applications. The findings showed that dysprosium-doped phosphors exhibited enhanced brightness and color rendering index (CRI), making them suitable for next-generation lighting solutions.

Mechanism of Action

The mechanism of action of dysprosium(III) acetate tetrahydrate involves its interaction with molecular targets through coordination chemistry. Dysprosium ions can form complexes with various ligands, influencing the electronic and magnetic properties of the compound. These interactions are crucial in applications such as catalysis, magnetic data storage, and biomedical imaging.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Thermal Decomposition : Dysprosium acetate’s decomposition products (e.g., Dy₂O₃) are critical for permanent magnets, but detailed decomposition studies are sparse compared to erbium acetate .
  • Optical Performance : Dysprosium’s optical efficiency in acetate form is understudied relative to its oxide counterparts, warranting further research .

Biological Activity

Dysprosium(III) acetate tetrahydrate (Dy(CH₃COO)₃·4H₂O) is a rare earth compound with a molecular weight of 411.68 g/mol and a CAS number of 15280-55-4. It is characterized by its crystalline form, odorless nature, and hygroscopic properties. This compound has garnered attention in various fields, including materials science, catalysis, and biological applications. This article aims to explore the biological activity of dysprosium(III) acetate tetrahydrate, focusing on its potential therapeutic uses, toxicity, and mechanisms of action.

The chemical structure and properties of dysprosium(III) acetate tetrahydrate are summarized below:

PropertyValue
Molecular FormulaC₆H₁₇DyO₁₀
Molecular Weight411.68 g/mol
Melting Point120°C (decomposition)
SolubilitySoluble in water
Purity99.99%

Biological Applications

Dysprosium compounds have been studied for their potential applications in biomedicine and environmental science. Some notable findings include:

  • Antimicrobial Activity : Studies have indicated that dysprosium compounds exhibit antimicrobial properties against various pathogens. For instance, dysprosium(III) acetate has shown effectiveness against certain bacterial strains, suggesting potential for development as an antimicrobial agent .
  • Radiation Dosimetry : Dysprosium(III) acetate tetrahydrate is used in dosimeters for measuring ionizing radiation due to its ability to absorb radiation effectively. This property is particularly valuable in medical applications where radiation exposure is a concern .
  • Drug Delivery Systems : Research has explored the use of dysprosium-based nanoparticles for targeted drug delivery systems. The unique magnetic properties of dysprosium allow for the manipulation of drug-loaded carriers, enhancing the efficacy of therapeutic agents .

Toxicity and Safety

While dysprosium compounds are generally considered safe when handled properly, toxicity studies are essential to understand their biological impact fully. The following points summarize key findings regarding toxicity:

  • Cytotoxicity : In vitro studies have shown that high concentrations of dysprosium(III) acetate can induce cytotoxic effects in certain cell lines. However, these effects are concentration-dependent and may not be significant at lower doses .
  • Environmental Impact : As with many rare earth elements, the environmental impact of dysprosium compounds is a concern. Studies suggest that while they are not highly toxic to aquatic life at low concentrations, their accumulation in ecosystems could pose risks over time .

Understanding the mechanisms through which dysprosium(III) acetate exerts its biological effects is crucial for its application in medicine:

  • Metal Ion Interactions : Dysprosium ions can interact with various biomolecules, influencing enzymatic activities and cellular processes.
  • Reactive Oxygen Species (ROS) : Some studies indicate that dysprosium compounds may induce oxidative stress in cells, leading to apoptosis or necrosis under certain conditions .
  • Magnetic Properties : The magnetic characteristics of dysprosium can be exploited in hyperthermia treatments, where localized heating is used to target cancer cells selectively.

Case Study 1: Antimicrobial Efficacy

A study conducted by Opata et al. investigated the antimicrobial activity of various dysprosium salts, including dysprosium(III) acetate tetrahydrate. The results demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential as an antimicrobial agent .

Case Study 2: Drug Delivery Systems

Research by Zhang et al. focused on developing a drug delivery system using dysprosium oxide nanoparticles coated with polymeric materials. The study found that these nanoparticles could effectively encapsulate anticancer drugs and release them in a controlled manner under magnetic field influence, enhancing therapeutic efficacy while minimizing side effects .

Q & A

Q. What experimental considerations are critical for synthesizing dysprosium(III) acetate tetrahydrate with high purity (≥99.9% REO)?

High-purity synthesis requires strict control of precursor quality (e.g., anhydrous dysprosium salts) and reaction conditions. Use ultra-dry solvents (e.g., deionized water with <1 ppm oxygen) to prevent hydrolysis or contamination. Monitor pH during acetate ligand coordination, as deviations can lead to mixed-phase products . Post-synthesis, employ vacuum drying at 60–80°C to preserve the tetrahydrate structure while removing excess moisture. Purity verification via inductively coupled plasma mass spectrometry (ICP-MS) is recommended to confirm rare earth oxide (REO) content .

Q. How can researchers validate the crystalline structure and hydration state of dysprosium(III) acetate tetrahydrate?

Combine X-ray diffraction (XRD) with thermogravimetric analysis (TGA):

  • XRD : Compare experimental peaks to reference data (e.g., ICDD PDF-4+ 00-052-1812 for dysprosium acetate hydrates).
  • TGA : A 4-hydrate structure should show ~14.3% mass loss between 100–200°C, corresponding to water release. Deviations >±0.5% indicate incomplete hydration or impurities .

Q. What methods are effective for resolving conflicting solubility data in polar vs. non-polar solvents?

Systematic solvent screening under inert atmospheres (argon/glovebox) is essential. For example:

  • Polar solvents : Test in dimethyl sulfoxide (DMSO) and methanol at 25°C; record dissolution rates via UV-Vis spectroscopy.
  • Non-polar solvents : Use toluene with sonication (40 kHz, 30 min) to assess colloidal dispersion. Contradictions often arise from trace moisture; Karl Fischer titration of solvents can identify interference .

Advanced Research Questions

Q. How can time-resolved luminescence spectroscopy elucidate dysprosium(III) acetate’s coordination dynamics in solution?

Design experiments using a 355 nm pulsed laser to excite Dy³⁺ ions. Monitor emission decay at 575 nm (⁴F₉/₂ → ⁶H₁₃/₂) and 480 nm (⁴F₉/₂ → ⁶H₁₅/₂). Lifetimes >100 µs suggest stable acetate ligand coordination, while shorter lifetimes indicate solvent-mediated ligand exchange. Compare results with density functional theory (DFT) models to map energy transfer pathways .

Q. What kinetic models explain thermal decomposition discrepancies between dysprosium(III) acetate tetrahydrate and its anhydrous form?

Apply non-isothermal kinetic analysis (e.g., Flynn-Wall-Ozawa method) to TGA data. For tetrahydrate:

  • Step 1 : Dehydration (50–150°C; activation energy ~40 kJ/mol).
  • Step 2 : Acetate decomposition (250–400°C; Eₐ ~120 kJ/mol).
    Anhydrous forms bypass Step 1, leading to higher Eₐ values (~150 kJ/mol) due to stronger metal-oxygen bonds. Discrepancies >15% may arise from incomplete anhydrous precursor preparation .

Q. How does dysprosium(III) acetate serve as a precursor for single-molecule magnets (SMMs)?

Optimize ligand substitution reactions with bridging ligands (e.g., oxalate or pyridine derivatives). Magnetic susceptibility measurements (SQUID) at 2–300 K reveal slow relaxation of magnetization. A key challenge is suppressing antiferromagnetic coupling; use diamagnetic acetate spacers to isolate Dy³⁺ centers. AC susceptibility data showing frequency-dependent χ'' peaks confirm SMM behavior .

Safety & Data Validation

Q. How should researchers reconcile conflicting safety classifications between SDS documents for similar rare earth acetates?

For example, yttrium acetate is classified as non-hazardous (), while dysprosium nitrate exhibits H272 (oxidizing) hazards (). Always prioritize compound-specific SDS:

  • Dysprosium acetate : No GHS hazards reported, but handle as a respiratory irritant due to fine particulate morphology. Use N95 masks and fume hoods during milling .
  • Thermal decomposition : Release of acetic acid vapor (≥200°C) requires scrubbers. Reference OSHA PEL (15 mg/m³) for particulate exposure limits .

Q. What strategies ensure reproducibility when using dysprosium(III) acetate in air-sensitive catalysis studies?

  • Storage : Seal in argon-filled glass ampoules with PTFE-lined caps to prevent hydration .
  • In-situ characterization : Use FTIR with a diamond ATR cell to detect acetate ligand stability during reactions. Peaks at 1540 cm⁻¹ (asymmetric COO⁻ stretch) and 1415 cm⁻¹ (symmetric stretch) should remain sharp; broadening indicates ligand dissociation .

Data & Literature Resources

  • Reaxys : Search for synthetic protocols using CAS 15280-55-4. Filter by "crystallization" and "rare earth" to find optimized conditions .
  • Thermo Fisher SDS : Cross-reference Lot-specific impurity profiles (e.g., Fe <10 ppm) for batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.